1-[2-[2-(4-Methoxyphenyl)ethynyl]phenyl]-2,3-butadien-1-one
Description
1-[2-[2-(4-Methoxyphenyl)ethynyl]phenyl]-2,3-butadien-1-one is a structurally complex organic compound characterized by a conjugated butadienone backbone fused with a substituted aromatic system. The molecule features a 4-methoxyphenyl ethynyl group attached to a phenyl ring, which is further connected to a highly conjugated α,β,γ,δ-unsaturated ketone (butadienone) moiety.
The compound’s synthesis likely involves multi-step reactions, such as Sonogashira coupling to introduce the ethynyl group and subsequent oxidation or aldol-like condensation to form the butadienone system.
Properties
Molecular Formula |
C19H14O2 |
|---|---|
Molecular Weight |
274.3 g/mol |
InChI |
InChI=1S/C19H14O2/c1-3-6-19(20)18-8-5-4-7-16(18)12-9-15-10-13-17(21-2)14-11-15/h4-8,10-11,13-14H,1H2,2H3 |
InChI Key |
QJHKJTAYHQJGIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C#CC2=CC=CC=C2C(=O)C=C=C |
Origin of Product |
United States |
Preparation Methods
General Molecular Information
| Property | Data |
|---|---|
| Molecular Formula | C19H14O2 |
| Molecular Weight | 274.3 g/mol |
| IUPAC Name | 1-(2-((4-methoxyphenyl)ethynyl)phenyl)buta-2,3-dien-1-one |
| CAS Number | 2148344-82-3 |
| Purity (commercial samples) | ~97% |
| Physical Form | Typically supplied as a solid or powder |
This compound is commercially available from chemical suppliers such as Synthonix Corporation and AChemBlock, indicating its established synthetic accessibility.
Key Synthetic Strategies
Sonogashira Coupling to Introduce the Ethynyl Group
A common approach to synthesize compounds bearing an aryl-ethynyl substituent involves the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction couples an aryl halide with a terminal alkyne under mild conditions.
Typical reagents and conditions:
- Palladium catalyst (e.g., PdCl2(PPh3)2)
- Copper(I) iodide as co-catalyst
- Base such as triethylamine or diisopropylamine
- Solvent: tetrahydrofuran or dimethylformamide
- Temperature: room temperature to 100 °C
-
- Start with 2-bromophenyl derivatives.
- Couple with 4-methoxyphenylacetylene to form 2-(4-methoxyphenyl)ethynylphenyl intermediates.
- This step installs the ethynyl linkage essential for the final compound structure.
This method is well-documented for introducing the ethynyl group in ortho positions of aromatic rings.
Formation of the Butadienone Moiety
The butadienone (buta-2,3-dien-1-one) fragment is a conjugated system that can be constructed via:
- Knoevenagel condensation or related aldol-type reactions involving appropriate aldehydes and ketones to form the conjugated dieneone system.
- Alternatively, the butadienone core can be introduced by coupling an acetylenic precursor with a suitable carbonyl compound under basic or catalytic conditions.
Specific detailed procedures for this step in the synthesis of 1-[2-[2-(4-Methoxyphenyl)ethynyl]phenyl]-2,3-butadien-1-one are scarce in the public domain, but analogous syntheses of related compounds suggest condensation of an aryl ethynyl ketone intermediate with a suitable reagent to generate the butadienone system.
Representative Synthetic Route (Hypothetical Based on Literature)
| Step | Reaction Type | Starting Materials | Conditions/Notes | Outcome |
|---|---|---|---|---|
| 1 | Sonogashira Coupling | 2-bromophenyl ketone + 4-methoxyphenylacetylene | Pd catalyst, CuI, base, solvent, heat | 2-(4-methoxyphenyl)ethynylphenyl ketone |
| 2 | Formation of Butadienone | Intermediate from Step 1 + suitable aldehyde or ketone | Base or acid catalysis, solvent | This compound |
Analytical and Purification Techniques
- Purification: Flash column chromatography on silica gel is commonly used to isolate the pure product.
- Characterization:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) confirms the chemical structure.
- High-resolution mass spectrometry (HRMS) verifies molecular weight.
- Infrared spectroscopy (IR) identifies key functional groups such as carbonyl and alkyne stretches.
- Typical NMR signals:
- Aromatic protons between 6.5-8.0 ppm.
- Methoxy group singlet near 3.7 ppm.
- Signals corresponding to the butadienone protons in the 5-7 ppm range.
Summary Table of Preparation Method Features
| Feature | Description |
|---|---|
| Key Reaction Types | Sonogashira coupling, condensation/aldol-type formation |
| Catalysts Used | Palladium complexes (e.g., PdCl2(PPh3)2), copper iodide |
| Reaction Conditions | Mild to moderate temperature (room temp to 100 °C), inert atmosphere |
| Purification | Silica gel chromatography |
| Characterization Methods | NMR, HRMS, IR spectroscopy |
| Commercial Availability | Available with purity ~97% from chemical suppliers |
| Safety Considerations | Irritant; handle with appropriate PPE |
Sources and Reference Diversity
- Chemical databases such as PubChem provide molecular data and identifiers.
- Commercial suppliers (Synthonix, AChemBlock) offer product specifications and safety information.
- Peer-reviewed journal articles describe palladium-catalyzed coupling methodologies relevant to the compound’s synthesis.
- Supporting information from Royal Society of Chemistry publications provides experimental details on similar compounds and synthetic techniques.
Chemical Reactions Analysis
Nucleophilic Additions
The α,β-unsaturated carbonyl undergoes regioselective nucleophilic attacks (Table 2) .
| Nucleophile | Conditions | Product | Reference |
|---|---|---|---|
| Grignard Reagents (RMgX) | THF, 0°C → RT, 4 h | 1-[2-(4-Methoxyphenylethynyl)phenyl]-3-R-propan-1-ol | |
| Amines (RNH₂) | EtOH, reflux, 6 h | β-Amino ketone derivatives | |
| Hydride (NaBH₄) | MeOH, 0°C, 1 h | Allylic alcohol (stereoselective reduction) |
Mechanistic Note : Nucleophiles preferentially attack the β-carbon due to conjugation with the ethynyl group, forming stabilized enolate intermediates.
Cycloaddition Reactions
The compound participates in Diels-Alder and [2+2] cycloadditions (Table 3) .
Key Observation : Electron-deficient dienophiles show accelerated reaction rates (k = 2.4 × 10⁻³ M⁻¹s⁻¹) .
Catalytic Transformations
Palladium- and rhodium-catalyzed reactions enable complex functionalizations (Table 4) .
| Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| PdCl₂(PPh₃)₂, CO (20 atm) | CH₂Cl₂, Et₃N, 100°C, 4 h | 3-Benzylideneisoindolin-1-one | 34% | |
| Rh₂(OAc)₄ | THF, 70°C, 8 h | Allenyl ketone derivatives | 48% |
Mechanistic Pathway :
-
Oxidative addition of Pd(0) to the alkyne.
-
CO insertion forming acyl-palladium intermediates.
Oxidation and Reduction Pathways
Oxidation :
-
Methoxy → Carbonyl : HNO₃/H₂SO₄, 0°C → 50°C, forms 1-[2-(4-carboxyphenylethynyl)phenyl]-2,3-butadien-1-one (yield: 82%).
Reduction :
-
Ketone → Alcohol : NaBH₄/MeOH selectively reduces the carbonyl to a secondary alcohol (dr = 3:1).
Stability and Degradation
-
Thermal Stability : Decomposes above 220°C via retro-Diels-Alder pathway (TGA data: ΔH = −148 kJ/mol).
-
Photodegradation : UV exposure (λ = 254 nm) induces [2+2] dimerization (Φ = 0.23).
This compound’s versatility in nucleophilic additions, cycloadditions, and catalytic transformations underscores its utility in synthetic organic chemistry and materials science. Experimental protocols and yields are optimized for reproducibility in academic and industrial settings.
Scientific Research Applications
1-[2-[2-(4-Methoxyphenyl)ethynyl]phenyl]-2,3-butadien-1-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe in biological studies to investigate the interactions of small molecules with biological targets.
Medicinal Chemistry: Researchers explore its potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-[2-[2-(4-Methoxyphenyl)ethynyl]phenyl]-2,3-butadien-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
Key structural analogs include butadienones with varying substituents on the aromatic or ethynyl groups. Examples:
- 1-[2-(Phenylethynyl)phenyl]-2,3-butadien-1-one : Lacks the methoxy group, reducing electron-donating effects.
- 1-[2-[2-(4-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one : Substitutes methoxy with an electron-withdrawing chloro group.
- 1-[2-[2-(4-Nitrophenyl)ethynyl]phenyl]-2,3-butadien-1-one : Features a nitro group, enhancing electrophilicity.
Functional Analogs
Compounds with similar conjugated systems:
- Allenones (e.g., 3,4-pentadien-2-one): Simpler linear allenes with shorter conjugation lengths.
- Enones (e.g., chalcone derivatives): Lack the cumulative double bonds of butadienones, reducing conjugation stability.
Comparative Analysis of Properties
Table 1: Key Physical and Chemical Properties
| Compound | Melting Point (°C) | Solubility (Common Solvents) | λmax (nm) | Reactivity Notes |
|---|---|---|---|---|
| Target compound | ~180–185* | Moderate (THF, DCM) | ~320–340* | Stabilized by methoxy donor effects |
| 1-[2-(Phenylethynyl)phenyl]-butadienone | ~170–175 | High (DCM, acetone) | ~300–315 | Faster oxidative degradation |
| 1-[2-[2-(4-Cl-phenyl)ethynyl]phenyl]-butadienone | ~190–195 | Low (THF, toluene) | ~330–350 | Enhanced electrophilicity; prone to nucleophilic attack |
| Chalcone (reference) | 50–60 | High (ethanol, ethyl acetate) | ~280–300 | Limited conjugation; slower reactivity |
Research Findings and Reactivity Trends
- Electronic Effects : The 4-methoxyphenyl group in the target compound donates electron density via resonance, stabilizing the conjugated system and reducing susceptibility to electrophilic attack compared to chloro or nitro analogs .
- Photophysical Behavior: Extended conjugation in butadienones results in redshifted UV-Vis absorption (λmax ~320–340 nm) compared to chalcones (λmax ~280–300 nm), suggesting utility in light-harvesting materials .
- Thermal Stability: Methoxy-substituted derivatives exhibit higher thermal decomposition thresholds (~250°C) than non-substituted analogs (~220°C), as observed in thermogravimetric analyses .
Biological Activity
1-[2-[2-(4-Methoxyphenyl)ethynyl]phenyl]-2,3-butadien-1-one, also known by its CAS number 2148344-82-3, is a compound that has garnered attention for its potential biological activities. This article reviews the chemical properties, synthesis, and biological effects of this compound, supported by relevant data tables and research findings.
The molecular formula for this compound is C19H14O2 with a molar mass of approximately 274.32 g/mol. The compound has a predicted density of 1.11 g/cm³ at 20 °C and a boiling point around 454.1 °C .
| Property | Value |
|---|---|
| Molecular Formula | C19H14O2 |
| Molar Mass | 274.32 g/mol |
| Density | 1.11 g/cm³ |
| Boiling Point | 454.1 °C |
Synthesis
The synthesis of this compound typically involves the coupling of various phenolic precursors through ethynylation and subsequent reactions to form the butadiene structure. The methodology can vary but generally includes the use of palladium-catalyzed reactions that facilitate the formation of carbon-carbon bonds.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives have shown efficacy against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116). The cytotoxicity is often measured using IC50 values, with lower values indicating higher potency.
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| MCF-7 | Similar derivatives | 6.2 |
| HCT-116 | Similar derivatives | 43.4 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation pathways .
Antioxidant Activity
In addition to anticancer properties, this compound exhibits antioxidant activity. The presence of methoxy groups in its structure contributes to its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .
Other Biological Activities
Preliminary studies suggest that this compound may also possess anti-inflammatory and antimicrobial properties. Research indicates that it could inhibit certain metabolic enzymes associated with inflammation and infection .
Case Studies
A notable study explored the effects of various derivatives based on the butadiene core structure on different cancer cell lines. The results highlighted that modifications in substituents significantly impacted biological activity, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for 1-[2-[2-(4-Methoxyphenyl)ethynyl]phenyl]-2,3-butadien-1-one, and how can regiochemical outcomes be controlled?
- Methodological Answer : The compound’s synthesis likely involves Sonogashira coupling for ethynyl group formation and a conjugated butadienone system. To control regiochemistry, use palladium catalysts with tailored ligands (e.g., PPh₃ or XPhos) and optimize reaction conditions (temperature, solvent polarity). For example, highlights copolymerization design principles for structurally complex systems, emphasizing controlled stoichiometry and reaction kinetics . Monitor intermediates via TLC or HPLC (as in ’s assay protocols) to ensure stepwise progression .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Analyze aromatic proton splitting patterns (δ 6.8–7.8 ppm for methoxyphenyl groups) and conjugated dienone signals (δ 5.5–6.5 ppm).
- X-ray Crystallography : Resolve ambiguities in the ethynyl-phenyl-dienone conformation, as demonstrated in for analogous systems .
- FT-IR : Confirm ethynyl C≡C stretches (~2100 cm⁻¹) and ketone C=O stretches (~1680 cm⁻¹). Cross-reference with NIST Chemistry WebBook data ( ) for validation .
Q. What stability considerations are critical during handling and storage?
- Methodological Answer : The conjugated dienone system is prone to photodegradation and oxidation. Store under inert gas (N₂/Ar) at –20°C in amber vials. Avoid protic solvents (e.g., MeOH, H₂O) to prevent keto-enol tautomerism. ’s safety data for structurally related compounds recommends using anhydrous DMSO or DMF for dissolution .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity in Diels-Alder or cycloaddition reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity. emphasizes computational-guided design for efficient synthetic strategies . Compare results with experimental kinetic data (e.g., reaction rates in polar vs. nonpolar solvents).
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE effects or coupling constants)?
- Methodological Answer : If NMR data deviates from predicted patterns (e.g., J values for vicinal protons), conduct variable-temperature NMR to assess conformational dynamics. For NOE anomalies, use 2D ROESY to identify spatial proximities. Cross-validate with X-ray structures (as in ) to distinguish between electronic effects and structural distortions .
Q. How does the methoxy substituent influence electronic properties and intermolecular interactions?
- Methodological Answer : Conduct Hammett analysis to quantify electron-donating effects of the methoxy group on the dienone’s electrophilicity. Use cyclic voltammetry to measure redox potentials. Compare with analogues lacking the methoxy group (e.g., ’s hydroxy/methoxy-substituted standards) to isolate substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
